3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-13-14(2)26-29(15(13)3)19-8-7-18(24-25-19)27-9-11-28(12-10-27)21(30)20-16(22)5-4-6-17(20)23/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIOLHKCCXSQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on various research findings.
Compound Overview
- Common Name : this compound
- CAS Number : 1020502-29-7
- Molecular Formula : C21H22F2N6O
- Molecular Weight : 412.4 g/mol
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit notable antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit tubulin polymerization, which is critical for cancer cell proliferation. The specific compound under review may share this mechanism due to its structural similarities to other known antitumor agents .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Piperazine derivatives are often associated with antiviral effects against various viruses. The interaction with viral proteins and inhibition of viral replication pathways may be a plausible mechanism for this compound.
Neuropharmacological Effects
Given its piperazine core, this compound may also exhibit neuropharmacological properties. Piperazine derivatives are known for their antipsychotic and anxiolytic effects. The compound's ability to modulate neurotransmitter systems could contribute to such activities .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. This interaction profile is common among piperazine-based compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Piperazine Ring : This is the foundational step where the piperazine structure is formed.
- Introduction of the Difluorobenzoyl Group : Through nucleophilic substitution reactions.
- Formation of the Pyrazole Ring : This involves cyclocondensation reactions with appropriate precursors.
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Methodological Insights
Table 2: Comparative Electronic and Steric Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Electron-withdrawing effect | High (due to -F) | Low | High |
| Steric volume (ų) | 220 | 210 | 215 |
| Torsion angle (°) | 15.2 | 12.8 | 16.5 |
Discussion :
- Fluorine atoms in the target compound increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to Analog 1. This is corroborated by SHELXL-refined electron density maps .
- The WinGX suite enables comparative analysis of torsion angles, revealing that Analog 2 adopts a slightly distorted conformation due to reduced pyrazole steric bulk .
- Piperazine flexibility in the target compound allows better binding to biological targets (e.g., kinases) than rigid analogs, as suggested by molecular docking studies using crystallographic data.
Preparation Methods
Route 1: Nucleophilic Aromatic Substitution (SNAr)
A two-step approach is commonly employed for analogous compounds:
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Intermediate 1 : 3-Chloro-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
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Coupling with Piperazine :
Route 2: Buchwald-Hartwig Amination
For less reactive chloropyridazines, palladium-catalyzed cross-coupling may enhance efficiency:
-
Catalyst system : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene .
-
Advantage : Higher yields for sterically hindered substrates.
Detailed Reaction Conditions
Critical Analysis of Methodologies
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Halogenation Efficiency : Bromine in acetic acid selectively functionalizes the pyridazine ring but requires careful temperature control to avoid over-halogenation .
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Coupling Challenges : Steric hindrance from the 3,4,5-trimethylpyrazole group may reduce SNAr reactivity, necessitating Pd-catalyzed methods .
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Byproducts : Competing N-alkylation or decomposition of the benzoyl group under basic conditions requires pH monitoring .
Proposed Optimization Strategies
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Microwave-Assisted Synthesis : Reduce reaction times for coupling steps (e.g., 30 min at 120°C) .
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Alternative Solvents : Replace DMF with acetonitrile to minimize side reactions.
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Catalyst Screening : Test Pd(OAc)₂/BINAP systems for improved coupling yields .
Structural Validation
Post-synthesis characterization should include:
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¹H/¹³C NMR : Confirm substitution patterns on pyridazine and piperazine.
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HRMS : Verify molecular ion peak for m/z 442.15 (C₂₂H₂₂F₂N₆O).
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X-ray Crystallography : Resolve stereochemical ambiguities (if applicable).
Scalability and Industrial Relevance
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Answer:
The synthesis involves sequential coupling reactions. Critical steps include:
- Piperazine functionalization : Reacting 2,6-difluorobenzoyl chloride with piperazine under basic conditions (e.g., NaH/DMF) to form the benzoyl-piperazine intermediate .
- Pyridazine core modification : Introducing the 3,4,5-trimethylpyrazole group via nucleophilic substitution at the pyridazine C6 position, requiring anhydrous conditions and catalysts like Pd for cross-coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate intermediates and final product. Yield optimization depends on controlling reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for benzoylation) .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine proton splitting at δ 3.2–3.8 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement, as seen in related pyridazine derivatives with piperazine moieties (e.g., C–N bond angles ~120°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
Basic: How can initial biological activity screening be designed for this compound?
Answer:
- In vitro assays : Test against kinase/enzyme targets (e.g., PI3K, MAPK) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values help quantify inhibition .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare to structurally similar compounds (e.g., pyridazines with trifluoromethyl groups show enhanced antitumor activity) .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to piperazine’s affinity for neurotransmitter targets .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Answer:
- Functional group variation : Compare analogs (e.g., replacing 2,6-difluorobenzoyl with 4-ethoxybenzoyl) to assess how electron-withdrawing groups affect potency .
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets favoring trimethylpyrazole). Validate with mutagenesis studies .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify outliers caused by assay conditions (e.g., pH sensitivity of sulfonamide derivatives) .
Advanced: What strategies address low yields in the final coupling step?
Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings; the latter may reduce side products in heterocyclic systems .
- Solvent optimization : Replace DMF with DMA or NMP to improve solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) while maintaining >80% yield .
Advanced: How can computational modeling predict metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME to calculate logP (~3.5 for optimal permeability) and CYP450 inhibition profiles .
- MD simulations : GROMACS-based simulations assess binding stability to hERG channels, mitigating cardiotoxicity risks .
- Metabolite identification : GLORYx predicts phase I/II metabolites (e.g., hydroxylation at pyridazine C4) for LC-MS validation .
Advanced: What experimental controls are critical for validating target engagement in cellular assays?
Answer:
- Negative controls : Use parent pyridazine (lacking piperazine/pyrazole) to isolate the contribution of substituents to activity .
- Knockout models : CRISPR-edited cells (e.g., PI3K-null) confirm on-target effects .
- Proteome profiling : TMT-based mass spectrometry identifies off-target interactions, ensuring specificity .
Advanced: How can reaction mechanisms for unexpected byproducts be elucidated?
Answer:
- Trapping intermediates : Use low-temperature NMR (-40°C) to detect transient species (e.g., aziridinium ions in piperazine reactions) .
- DFT calculations : Gaussian simulations map energy barriers for competing pathways (e.g., SN1 vs. SN2 in pyridazine substitution) .
- Isotope labeling : ¹⁸O-tracing in hydrolysis steps identifies water involvement in byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
